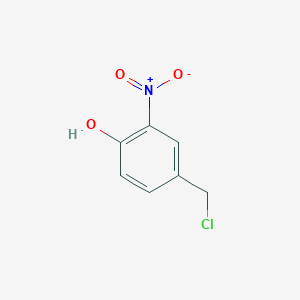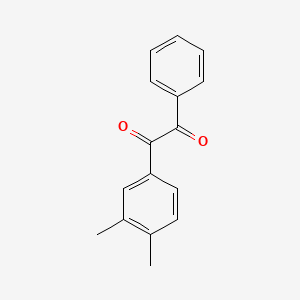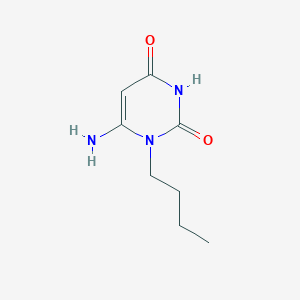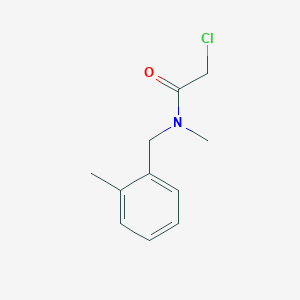
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone
Descripción general
Descripción
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone, also known as 2-chloro-1-methylpyrrole or 2-CMP, is a heterocyclic organic compound with a five-member ring structure. It is a colorless liquid with a melting point of -9°C and a boiling point of 123°C. It is a common precursor for the synthesis of a variety of organic compounds. 2-CMP has been widely used in research laboratories for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Aplicaciones Científicas De Investigación
Catalytic Protodeboronation of Pinacol Boronic Esters
- Application Summary: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters. It’s a valuable transformation in organic synthesis .
- Methods of Application: The exact method of application for “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” is not specified in the source. However, the general approach involves the use of pinacol boronic esters as building blocks in organic synthesis .
- Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .
Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives
- Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
- Methods of Application: The structures were determined by single crystal X-ray diffraction .
- Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
Synthesis and Biological Evaluation of 2-(2-methyl-1H-pyrrol
- Application Summary: This research involves the synthesis and biological evaluation of 2-(2-methyl-1H-pyrrol .
- Methods of Application: The exact method of application for “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” is not specified in the source. However, the general approach involves the synthesis of 2-(2-methyl-1H-pyrrol .
- Results: The research found that the target compound binds more easily to the enzyme than acarbose does .
Functionalizing Deboronation of Alkyl Boronic Esters
- Application Summary: This research involves the functionalizing deboronation of alkyl boronic esters .
- Methods of Application: The exact method of application for “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” is not specified in the source. However, the general approach involves the use of alkyl boronic esters .
- Results: The research led to the development of a new protocol for formal anti-Markovnikov alkene hydromethylation .
Reinvestigating the Synthesis of Key Intermediates
- Application Summary: This research involves the reinvestigation of the synthesis of key intermediates .
- Methods of Application: The exact method of application for “2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone” is not specified in the source. However, the general approach involves the chlorination of III by POCl3 .
- Results: The research found that the higher yield of the chlorination of III by POCl3 (70%) has been achieved after 6 h at 100 °C .
Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives
- Application Summary: This study investigates the crystal and molecular structure of three derivatives of carbonyl 2-substituted pyrroles, including 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one .
- Methods of Application: The structures were determined by single crystal X-ray diffraction .
- Results: The research found that despite the similar structures of the investigated compounds, the hydrogen bonds formed in their crystal structures adopt different H-bond motifs .
Propiedades
IUPAC Name |
2-chloro-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKIPANBKVPEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50368849 | |
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
CAS RN |
23694-02-2 | |
| Record name | 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50368849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)
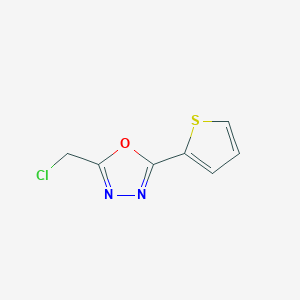
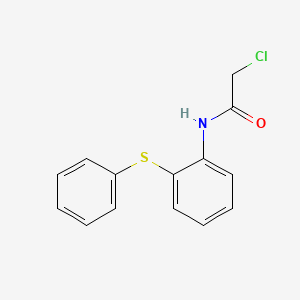
![{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B1349656.png)
